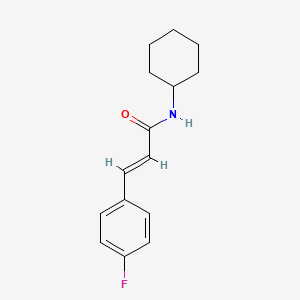![molecular formula C12H9N3O2 B5820341 3-[5-(2-methyl-3-furyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5820341.png)
3-[5-(2-methyl-3-furyl)-1,2,4-oxadiazol-3-yl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[5-(2-methyl-3-furyl)-1,2,4-oxadiazol-3-yl]pyridine, commonly referred to as MAFP, is a compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. MAFP is a heterocyclic compound that contains a pyridine ring and an oxadiazole ring, which are fused together.
作用机制
MAFP works by irreversibly inhibiting the activity of FAAH, which is responsible for breaking down endocannabinoids. By inhibiting FAAH, MAFP increases the levels of endocannabinoids in the body, which can lead to a variety of physiological effects. The exact mechanism of action of MAFP is still being studied, but it is thought to involve the formation of a covalent bond between the compound and the active site of FAAH.
Biochemical and Physiological Effects:
MAFP has been shown to have a variety of biochemical and physiological effects. One major effect is the inhibition of FAAH, which leads to increased levels of endocannabinoids in the body. This can lead to a variety of effects, including pain relief, anti-inflammatory effects, and appetite regulation. MAFP has also been shown to have anticonvulsant effects, as well as potential applications in the treatment of anxiety and depression.
实验室实验的优点和局限性
MAFP has several advantages for use in lab experiments. It is a highly specific inhibitor of FAAH, which allows researchers to study the effects of endocannabinoids on the ECS without interference from other compounds. Additionally, MAFP has been shown to be stable in a variety of conditions, making it a useful tool for studying the ECS in vitro and in vivo. However, one major limitation of MAFP is its irreversibility. Once it binds to FAAH, it cannot be removed, which can make it difficult to study the effects of endocannabinoids on the ECS over time.
未来方向
There are several future directions for research on MAFP. One area of research is the development of reversible inhibitors of FAAH, which would allow researchers to study the effects of endocannabinoids on the ECS over time. Another area of research is the exploration of MAFP's potential applications in the treatment of anxiety and depression. Additionally, MAFP's potential applications in the treatment of pain and inflammation are still being studied, and may lead to new treatments for these conditions. Overall, MAFP's unique chemical structure and potential applications make it a promising area of research for the future.
合成方法
MAFP can be synthesized using a variety of methods, including the reaction of 2-methyl-3-furylhydrazine with 3-bromopyridine-2-carboxylic acid, followed by cyclization with phosphorus oxychloride. Another method involves the reaction of 2-methyl-3-furylhydrazine with 3-chloropyridine-2-carboxylic acid, followed by cyclization with potassium carbonate. Both methods have been shown to produce MAFP in good yields.
科学研究应用
MAFP has been extensively studied for its potential applications in scientific research. One major area of research is its use as a tool for studying the endocannabinoid system (ECS). The ECS is a complex signaling system that plays a role in a variety of physiological processes, including pain, inflammation, and appetite regulation. MAFP has been shown to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for breaking down endocannabinoids. By inhibiting FAAH, MAFP can increase the levels of endocannabinoids in the body, allowing researchers to study their effects on the ECS.
属性
IUPAC Name |
5-(2-methylfuran-3-yl)-3-pyridin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c1-8-10(4-6-16-8)12-14-11(15-17-12)9-3-2-5-13-7-9/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGDBGWOBCRXEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C2=NC(=NO2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5820262.png)
![5'-butyl-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5820264.png)
![1-ethyl-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B5820276.png)




![3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-methylphenyl)benzamide](/img/structure/B5820307.png)

![methyl 2-[(mesitylsulfonyl)amino]benzoate](/img/structure/B5820322.png)

![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5820335.png)
![4-nitrobenzaldehyde (4,6-dimethylfuro[2,3-d]pyrimidin-2-yl)hydrazone](/img/structure/B5820337.png)
